molecular formula C9H6BrClF3NO B14016232 N-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)acetamide

N-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)acetamide

Katalognummer: B14016232
Molekulargewicht: 316.50 g/mol
InChI-Schlüssel: OGCGTYRESBJJSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)acetamide is a chemical compound with the molecular formula C9H6BrClF3NO and a molecular weight of 316.5 g/mol . This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenyl ring, along with an acetamide functional group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 4-bromo-2-chloro-5-(trifluoromethyl)aniline with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Wissenschaftliche Forschungsanwendungen

N-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of N-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-bromo-2-(trifluoromethyl)phenyl)acetamide
  • N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide
  • N-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)thiazol-2-yl)acetamide

Uniqueness

N-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)acetamide is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with the trifluoromethyl group. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence its reactivity and biological activity .

Eigenschaften

Molekularformel

C9H6BrClF3NO

Molekulargewicht

316.50 g/mol

IUPAC-Name

N-[4-bromo-2-chloro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C9H6BrClF3NO/c1-4(16)15-8-2-5(9(12,13)14)6(10)3-7(8)11/h2-3H,1H3,(H,15,16)

InChI-Schlüssel

OGCGTYRESBJJSI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C(C=C(C(=C1)C(F)(F)F)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.